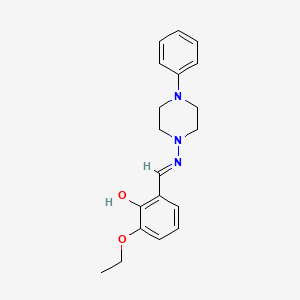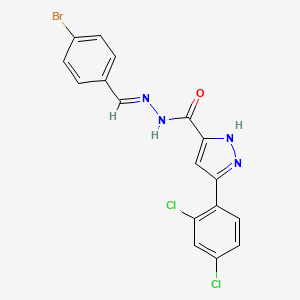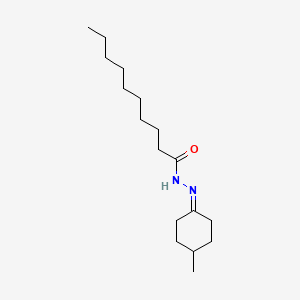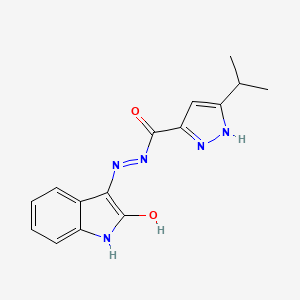
2-Ethoxy-6-(((4-phenyl-1-piperazinyl)imino)methyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-6-(((4-phenyl-1-piperazinyl)imino)methyl)phenol is a chemical compound with the molecular formula C19H23N3O2 and a molecular weight of 325.414 g/mol . This compound is known for its unique structure, which includes an ethoxy group, a phenyl group, and a piperazine ring. It is often used in early discovery research due to its rare and unique chemical properties .
Vorbereitungsmethoden
The synthesis of 2-Ethoxy-6-(((4-phenyl-1-piperazinyl)imino)methyl)phenol typically involves the reaction of 2-ethoxyphenol with 4-phenylpiperazine in the presence of a suitable catalyst. The reaction conditions often include stirring the mixture at room temperature for a specific duration to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-Ethoxy-6-(((4-phenyl-1-piperazinyl)imino)methyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-6-(((4-phenyl-1-piperazinyl)imino)methyl)phenol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-6-(((4-phenyl-1-piperazinyl)imino)methyl)phenol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or antioxidant activities .
Vergleich Mit ähnlichen Verbindungen
2-Ethoxy-6-(((4-phenyl-1-piperazinyl)imino)methyl)phenol can be compared with other similar compounds, such as:
2-Methoxy-6-(((4-phenyl-1-piperazinyl)imino)methyl)phenol: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.
2-Ethoxy-4-(((4-phenyl-1-piperazinyl)imino)methyl)phenol: This compound has a different substitution pattern on the phenol ring, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C19H23N3O2 |
|---|---|
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
2-ethoxy-6-[(E)-(4-phenylpiperazin-1-yl)iminomethyl]phenol |
InChI |
InChI=1S/C19H23N3O2/c1-2-24-18-10-6-7-16(19(18)23)15-20-22-13-11-21(12-14-22)17-8-4-3-5-9-17/h3-10,15,23H,2,11-14H2,1H3/b20-15+ |
InChI-Schlüssel |
AOYBGXRLFUHMKS-HMMYKYKNSA-N |
Isomerische SMILES |
CCOC1=CC=CC(=C1O)/C=N/N2CCN(CC2)C3=CC=CC=C3 |
Kanonische SMILES |
CCOC1=CC=CC(=C1O)C=NN2CCN(CC2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(E)-(5-bromothiophen-2-yl)methylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11970861.png)
![(5E)-5-(4-ethoxy-3-methoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11970865.png)
![N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]furan-2-carboxamide](/img/structure/B11970872.png)
![5-(3,4-dimethoxyphenyl)-N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11970874.png)

![ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11970882.png)

![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11970901.png)
![(5Z)-3-Butyl-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11970914.png)

![2-[Bromo(phenyl)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B11970927.png)


![N-(4-methoxyphenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11970933.png)
